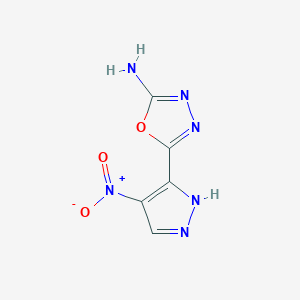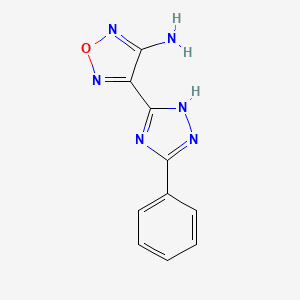
4-(5-Phenyl-1 h-1,2,4-triazol-3-yl)furazan-3-amine
Descripción general
Descripción
4-(5-Phenyl-1 h-1,2,4-triazol-3-yl)furazan-3-amine is a useful research compound. Its molecular formula is C10H8N6O and its molecular weight is 228.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Phenyl-1 h-1,2,4-triazol-3-yl)furazan-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Phenyl-1 h-1,2,4-triazol-3-yl)furazan-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives Formation
- Synthesis of Amidines and Amidrazones: The compound reacts with aromatic amines and hydrazines to form corresponding amidines and amidrazones, useful in further chemical syntheses (Sergievskii et al., 2001).
- Development of Various Substituted Derivatives: It can be used to synthesize different derivatives, which are characterized by various spectroscopic methods and have potential applications in multiple domains (Başoğlu et al., 2013); (Sokmen et al., 2014).
Antimicrobial Activities
- Antibacterial and Antiurease Properties: Some derivatives show effective antibacterial, antiurease, and antioxidant activities, highlighting their potential in pharmaceutical applications (Sokmen et al., 2014).
- Potential in Antimicrobial Therapeutics: The compound is a precursor to derivatives that possess good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Synthesis Techniques
- Efficient Synthesis Methodologies: Novel and mild methods for synthesizing (1,2,4-triazol-3-yl)furazans have been developed, which are important for practical applications in synthetic chemistry (Semyakin et al., 2016).
Application in Energetic Materials
- Synthesis of Energetic Compounds: The compound is involved in the synthesis of energetic materials with potential applications in various industries, particularly where high-energy compounds are required (Gulyaev et al., 2021).
Propiedades
IUPAC Name |
4-(3-phenyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O/c11-8-7(15-17-16-8)10-12-9(13-14-10)6-4-2-1-3-5-6/h1-5H,(H2,11,16)(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWAAFQGDITGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=NON=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amine-4-(3-phenyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{[3-(Benzylsulfonyl)-5-nitrophenyl]thio}acetic acid](/img/structure/B7804357.png)
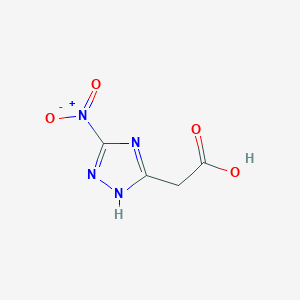
![4-{4,5-Bis[(4-methylpiperidino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B7804362.png)
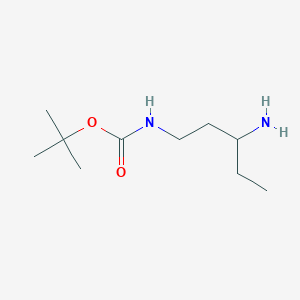
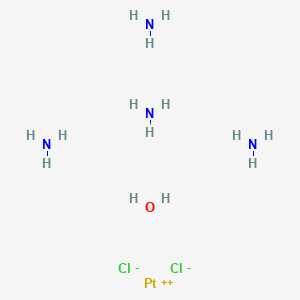
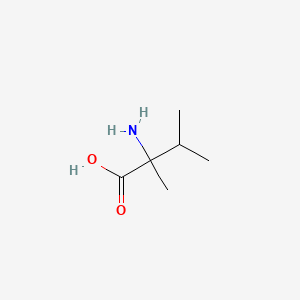
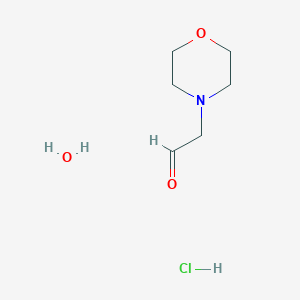


![5-[(4-Pyridinylmethyl)amino]-1H-imidazole-4-carboxamide](/img/structure/B7804426.png)
